molecular formula C7H13ClN2O B8045278 4-(tert-Butyl)oxazol-2-amine hydrochloride

4-(tert-Butyl)oxazol-2-amine hydrochloride

Cat. No.: B8045278
M. Wt: 176.64 g/mol
InChI Key: LHHQALRTJHOYCB-UHFFFAOYSA-N
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Description

4-(tert-Butyl)oxazol-2-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group attached to an oxazol-2-amine framework. The hydrochloride salt form enhances its stability and solubility, making it suitable for diverse applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tert-butylamine and oxazol-2-amine.

  • Reaction Conditions: The reaction involves the formation of an oxazole ring through cyclization, followed by the introduction of the tert-butyl group. This process often requires specific catalysts and controlled temperature conditions to ensure the desired product formation.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the compound throughout the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: Oxidation can lead to the formation of oxazol-2-one derivatives.

  • Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substituted Derivatives: Substitution reactions can yield compounds with different functional groups attached to the oxazole ring.

Scientific Research Applications

4-(tert-Butyl)oxazol-2-amine hydrochloride finds applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(tert-Butyl)oxazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

  • Pathways Involved: It can modulate various biochemical pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

4-(tert-Butyl)oxazol-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other oxazole derivatives, such as oxazol-2-one and substituted oxazoles, share structural similarities.

  • Uniqueness: The presence of the tert-butyl group and the hydrochloride salt form contribute to its distinct properties and applications.

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Properties

IUPAC Name

4-tert-butyl-1,3-oxazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-7(2,3)5-4-10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHQALRTJHOYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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